6-Bromo-3-fluoro-2-methylaniline
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Overview
Description
6-Bromo-3-fluoro-2-methylaniline is an aromatic amine with the molecular formula C7H7BrFN. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-3-fluoro-2-methylaniline can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-methylaniline. The process typically includes:
Nitration: Nitration of 2-methylaniline to form 2-methyl-4-nitroaniline.
Reduction: Reduction of the nitro group to form 2-methyl-4-aminobenzene.
Bromination: Bromination of 2-methyl-4-aminobenzene to introduce the bromine atom.
Fluorination: Introduction of the fluorine atom to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine).
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-3-fluoro-2-methylaniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-fluoro-2-methylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylaniline: Lacks the fluorine atom, which can affect its reactivity and applications.
6-Amino-2-bromo-3-chlorobenzoic acid: Contains a carboxylic acid group instead of an aniline group, leading to different chemical properties and uses.
Uniqueness
6-Bromo-3-fluoro-2-methylaniline is unique due to the combination of bromine, fluorine, and methyl groups on the aniline ring. This unique structure imparts specific chemical reactivity and makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
6-bromo-3-fluoro-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYBCWAPDMWOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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